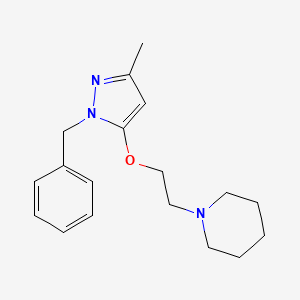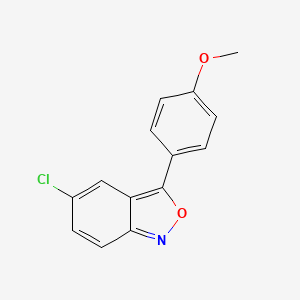![molecular formula C50H58O4 B13798691 (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol is a chiral compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a binaphthalene core with two phenolic groups substituted with tert-butyl and methoxy groups, making it a versatile ligand in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-methoxyphenol.
Coupling Reaction: The phenolic compound is then coupled with a binaphthalene derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups to modify the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the formation of enantioselective catalysts, which are crucial in the production of chiral compounds.
Biology and Medicine
The compound’s potential applications in biology and medicine include its use as a building block for the synthesis of bioactive molecules. Its chiral nature makes it valuable in the development of pharmaceuticals with specific enantiomeric properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various applications, including the development of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating various catalytic processes. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine:
1,3-Bis-tert-butyl thioethers: These compounds are used in the synthesis of functional 1,2-dithiolanes and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol lies in its specific combination of tert-butyl and methoxy groups, which provide steric hindrance and electronic effects that enhance its performance as a chiral ligand. Its ability to form stable complexes with various metals makes it a valuable tool in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C50H58O4 |
|---|---|
Peso molecular |
723.0 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butyl-4-methoxyphenyl)-1-[3-(3,5-ditert-butyl-4-methoxyphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C50H58O4/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41(43(35)51)42-34-22-18-16-20-30(34)24-36(44(42)52)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28,51-52H,1-14H3 |
Clave InChI |
HJPQLHSVZNDEDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



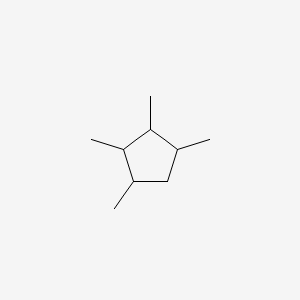
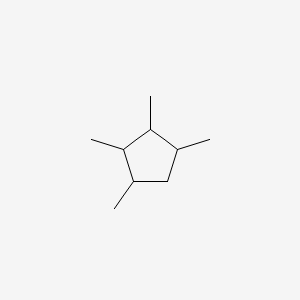

![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)


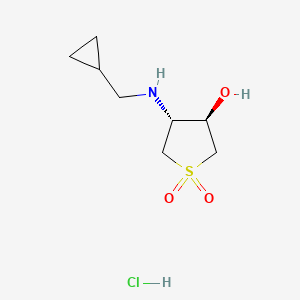

![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)


